N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry This compound is known for its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and an indole-2-carboxamide group
Mechanism of Action
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets . The downstream effects of these interactions could include changes in cellular metabolism, signal transduction, and gene expression, among others.
Result of Action
Some studies suggest potential antitumor activity, indicating that the compound could induce apoptosis and cause cell cycle arrests in certain cell lines . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . Understanding these influences is crucial for optimizing the compound’s use in different settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a but-2-yn-1-yl linker through a series of reactions, including alkylation and Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the indole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide: Shares a similar benzo[d][1,3]dioxole moiety and but-2-yn-1-yl linker but differs in the acetamide group.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide: Contains a bromobenzamide group instead of the indole-2-carboxamide.
Uniqueness
The presence of the indole-2-carboxamide group, in particular, sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-15-5-4-14-10-18(23-17(14)11-15)21(24)22-8-2-3-9-26-16-6-7-19-20(12-16)28-13-27-19/h4-7,10-12,23H,8-9,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOVZSHONKDYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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